2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
Description
2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide is a halogenated benzothiazole derivative featuring a propanamide linker. The compound’s structure includes a 6-fluoro-substituted benzothiazole core, a chloro-substituted propanamide chain, and a molecular formula of C₁₀H₉ClFN₂OS (calculated molecular weight: 259.5 g/mol).
Properties
IUPAC Name |
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2OS/c1-5(11)9(15)14-10-13-7-3-2-6(12)4-8(7)16-10/h2-5H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLWCUSDEQDPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine 4-toluenesulfonate This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity
Chemical Reactions Analysis
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including substitution and condensation reactions. For instance, it can participate in Knoevenagel condensation reactions with aromatic aldehydes in the presence of a piperidine catalyst . Common reagents used in these reactions include ethanol as the solvent and piperidine as the catalyst . The major products formed from these reactions are typically derivatives of the original compound, which can be further analyzed for their biological activity.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry and biology. It is used in the synthesis of new benzothiazole-based compounds, which have shown promising activity against Mycobacterium tuberculosis . Additionally, derivatives of this compound have been evaluated for their anti-inflammatory, analgesic, and antimicrobial properties . These studies highlight the potential of 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide and its derivatives in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide is not fully understood. studies on similar benzothiazole derivatives suggest that these compounds may exert their effects by inhibiting specific enzymes or proteins involved in bacterial cell wall synthesis . Molecular docking studies have shown that these compounds can bind to the active sites of target enzymes, thereby inhibiting their activity and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Halogenation: The 6-fluoro group in the target compound may enhance electronic properties and bioavailability compared to 6-chloro analogs (e.g., 261.13 g/mol compound in ). Fluorine’s electronegativity improves metabolic stability and binding affinity in drug design . Methyl vs.
Amide Chain Length :
- Propanamide vs. Acetamide : The longer propanamide chain in the target compound offers greater conformational flexibility than acetamide derivatives, which may influence interactions with biological targets .
Applications: Medicinal Chemistry: Fluorinated benzothiazoles are recurrent in cholinesterase inhibitors (e.g., 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas ), suggesting the target compound may share similar bioactivity. Material Science: The triethoxysilylpropyl derivative (CTP) highlights how substituent choice tailors compounds for non-pharmaceutical uses, such as polymer brushes.
Biological Activity
2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide, with the CAS number 944890-57-7, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₈ClFN₂OS
- Molecular Weight : 258.7 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Anticancer Activity
Research has indicated that derivatives of benzothiazole exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and others. IC₅₀ values for related compounds have been reported in the micromolar range, suggesting potential effectiveness against these cancer types .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | A549 | 0.76 |
| This compound | TBD | TBD |
Additional Biological Activities
Beyond anticancer properties, benzothiazole derivatives have been studied for:
- Antimicrobial Activity : Some studies suggest potential antibacterial and antifungal properties.
- Antioxidant Activity : The ability to scavenge free radicals has been observed in certain derivatives.
Case Studies
- Study on Antitumor Activity : A recent study evaluated a range of benzothiazole derivatives for their antitumor activity. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxic effects against human leukemia cell lines .
- Structure–Activity Relationship (SAR) : Research into SAR has shown that the introduction of electronegative substituents like fluorine and chlorine can enhance biological activity by improving binding affinity to target proteins involved in tumor growth .
Q & A
What are the critical steps and reagents involved in the synthesis of 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide?
Level : Basic
Methodological Answer :
The synthesis involves sequential functionalization of the benzothiazole core:
Core Preparation : 6-Fluoro-1,3-benzothiazol-2-amine is reacted with CS₂ and hydrazine to form thiosemicarbazide intermediates (ethanol, reflux, 75% yield) .
Amide Formation : The amine reacts with chloroacetyl chloride under basic conditions (THF, NaHCO₃, 0°C → RT) to install the propanamide group (68% yield) .
Purification : Recrystallization (ethanol/water) achieves >95% purity .
| Step | Key Reagents/Conditions | Intermediate | Yield/Purity |
|---|---|---|---|
| 1 | CS₂, hydrazine, ethanol, reflux | Thiosemicarbazide | 75% |
| 2 | Chloroacetyl chloride, THF, NaHCO₃ | Crude product | 68% |
| 3 | Ethanol/water recrystallization | Purified product | 95% purity |
How can spectroscopic techniques validate the structural integrity of this compound?
Level : Basic
Methodological Answer :
A multi-technique approach is essential:
- FTIR : Confirm C-Cl (735 cm⁻¹), amide C=O (1650 cm⁻¹), and N-H (1550 cm⁻¹) stretches .
- ¹H NMR : Aromatic protons (δ 6.55–7.23, m), amide NH (δ 10.92, s), and CH₂Cl (δ 4.10–4.40, m) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 287.2 (C₁₀H₇ClFN₂OS) .
Cross-validation with computational NMR predictions (DFT) resolves ambiguities .
What experimental design strategies optimize synthesis yield and purity?
Level : Advanced
Methodological Answer :
Factorial Design (e.g., Box-Behnken) reduces trials by 50% while testing variables:
- Variables : Temperature (40–80°C), molar ratio (1:1.2–1.5), catalyst loading (1–2 eq NaHCO₃) .
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 60°C, 1:1.3 ratio) with 85% yield .
| Factor | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–70°C | Minimizes side reactions |
| Molar Ratio | 1:1.3 | Balances stoichiometry |
| Catalyst | 1.5 eq NaHCO₃ | Ensures complete deprotonation |
How can computational methods resolve mechanistic contradictions in amide bond formation?
Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) at B3LYP/6-31G* level models reaction pathways:
- Pathway Comparison : Nucleophilic acyl substitution vs. SN2 mechanisms (ΔG‡ calculations) .
- Solvent Effects : Polarizable Continuum Model (PCM) explains higher yields in THF (ΔG‡ = 25 kcal/mol) vs. DMF (32 kcal/mol) .
Case Study: THF stabilizes tetrahedral intermediates, favoring amide formation .
What methodologies assess bioactivity against kinase targets?
Level : Advanced
Methodological Answer :
- In Vitro Assays : ADP-Glo™ luminescence measures IC₅₀ against EGFR (1.2 μM) and VEGFR .
- Molecular Docking (AutoDock Vina) : Predicts binding to kinase hinge regions (e.g., EGFR L858R mutant, ΔG = -9.2 kcal/mol) .
- SAR Studies : Fluorine substitution at C6 enhances lipophilicity (clogP 2.1 → 3.4) and potency (IC₅₀ 0.3 μM) .
| Modification | Property Change | Bioactivity Impact |
|---|---|---|
| 6-F → 6-CF₃ | clogP +1.3 | IC₅₀ ↓ 75% |
| Chloroacetamide → Propionamide | Solubility ↓ | Selectivity ↑ |
How to address discrepancies in spectroscopic data during characterization?
Level : Advanced
Methodological Answer :
- Multi-Technique Cross-Validation : Combine ¹H NMR, ¹³C NMR, and HRMS to resolve overlapping signals .
- Computational Aids : Compare experimental IR/NMR with DFT-simulated spectra (e.g., Gaussian 16) .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC entry) provides definitive bond-length validation .
What intermediates are critical in the synthesis pathway?
Level : Basic
Methodological Answer :
Key intermediates include:
6-Fluoro-2-aminobenzothiazole : Prepared via cyclization of 2-amino-6-fluorothiophenol with cyanogen bromide .
Thiosemicarbazide : Formed by CS₂/hydrazine reaction (ethanol, 75% yield) .
Chloroacetylated Intermediate : Generated before final recrystallization .
How to evaluate the compound’s potential as an enzyme inhibitor?
Level : Advanced
Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ using fluorogenic substrates (e.g., for proteases or kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .
- Cellular Uptake Studies : LC-MS/MS tracks intracellular concentrations in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
